molecular formula C11H13N3O2 B2525818 4-(2-Oxopyrrolidin-1-yl)benzohydrazide CAS No. 299934-08-0

4-(2-Oxopyrrolidin-1-yl)benzohydrazide

Cat. No.: B2525818
CAS No.: 299934-08-0
M. Wt: 219.244
InChI Key: STBPLQQEAQPCEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Oxopyrrolidin-1-yl)benzohydrazide is a useful research compound. Its molecular formula is C11H13N3O2 and its molecular weight is 219.244. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-oxopyrrolidin-1-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c12-13-11(16)8-3-5-9(6-4-8)14-7-1-2-10(14)15/h3-6H,1-2,7,12H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STBPLQQEAQPCEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization of the Pyrrolidinone and Benzohydrazide Core Structures in Medicinal Chemistry

The pyrrolidinone and benzohydrazide (B10538) structures are well-established pharmacophores in medicinal chemistry, each contributing to the biological activity of a wide range of therapeutic agents.

The pyrrolidinone ring , a five-membered lactam, is a privileged scaffold found in numerous natural products and synthetic compounds with diverse pharmacological properties. Its structural rigidity and ability to participate in hydrogen bonding interactions make it an attractive component for designing molecules that can effectively bind to biological targets. Pyrrolidinone derivatives have demonstrated a broad spectrum of activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant effects.

Similarly, the benzohydrazide moiety is a versatile building block in drug discovery. Hydrazides and their derivatives, hydrazones, are known for their coordination properties and ability to form stable complexes with metal ions, which can be crucial for enzymatic inhibition. The benzohydrazide scaffold is a key feature in compounds exhibiting antibacterial, antifungal, anticonvulsant, anticancer, and antitubercular activities. thepharmajournal.com

The combination of these two potent moieties in 4-(2-Oxopyrrolidin-1-yl)benzohydrazide creates a hybrid structure with the potential for synergistic or novel biological activities, driving its exploration in academic research.

Overview of Research Trajectories and Scientific Significance of 4 2 Oxopyrrolidin 1 Yl Benzohydrazide Derivatives

Research into 4-(2-Oxopyrrolidin-1-yl)benzohydrazide and its analogs has primarily focused on the synthesis of novel derivatives and the evaluation of their biological activities. The main research trajectories include the development of new antimicrobial, antitubercular, and anticancer agents.

Antimicrobial and Antitubercular Activities: A significant body of research has been dedicated to synthesizing derivatives of pyrrolyl benzohydrazide (B10538) and evaluating their efficacy against various bacterial and fungal strains. researchgate.net Several studies have reported promising results, with some compounds exhibiting potent activity against multidrug-resistant pathogens. For instance, certain 5-oxopyrrolidine derivatives have shown selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains. mdpi.com Furthermore, the antitubercular potential of these compounds is a major area of investigation, with many derivatives being screened against Mycobacterium tuberculosis. researchgate.netresearchgate.net

Anticancer Activity: The anticancer potential of these derivatives is another critical research avenue. Studies have explored the cytotoxic effects of these compounds against various cancer cell lines. For example, certain pyrrolyl benzohydrazide derivatives, originally investigated for their antitubercular properties, have been repurposed and evaluated for their anticancer activity against lung, breast, and liver cancer cell lines. psecommunity.org Some compounds have demonstrated significant antiproliferative activity, with IC50 values in the micromolar range. nih.gov

The scientific significance of these research trajectories lies in the potential to develop new therapeutic agents to combat infectious diseases and cancer, two of the leading causes of mortality worldwide. The modular nature of the this compound scaffold allows for systematic structural modifications to optimize potency and selectivity.

Emerging Research Frontiers for 4 2 Oxopyrrolidin 1 Yl Benzohydrazide Analogs

Conventional Synthetic Routes to the this compound Scaffold

Conventional methods for synthesizing the this compound core typically involve a sequential, multi-step process. This approach provides a reliable and well-understood pathway to the target molecule.

Multi-Step Synthesis Approaches

The most common multi-step synthesis commences with the formation of a substituted benzoic acid, followed by esterification, and finally, hydrazinolysis to yield the desired benzohydrazide. A representative pathway involves the following key transformations:

Synthesis of 4-(2-oxopyrrolidin-1-yl)benzoic acid: This intermediate is often prepared by reacting 4-aminobenzoic acid with γ-butyrolactone in an appropriate solvent.

Esterification: The resulting carboxylic acid is then converted to its corresponding ester, typically an ethyl or methyl ester, using standard esterification methods such as Fischer esterification (refluxing in alcohol with a catalytic amount of strong acid).

Hydrazinolysis: The final step involves the reaction of the ester with hydrazine (B178648) hydrate (B1144303), usually in an alcoholic solvent like ethanol (B145695), under reflux conditions to produce this compound. nih.govresearchgate.net

This systematic approach allows for the purification of intermediates at each stage, ensuring a high purity of the final product.

Precursor Derivatization and Reaction Pathways

The versatility of the this compound scaffold lies in the derivatization of its precursors. For instance, starting with ethyl-4-aminobenzoate and reacting it with hexane-2,5-dione in glacial acetic acid yields ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate. researchgate.net This modified precursor can then undergo hydrazinolysis with hydrazine hydrate in ethanol to form 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide, a key analog. nih.govresearchgate.net This demonstrates how modifications to the initial precursors can lead to a variety of substituted benzohydrazide analogs. nih.govresearchgate.net

Catalytic Methods in the Synthesis of this compound Analogs

While the core synthesis of the benzohydrazide itself is often straightforward, catalytic methods are frequently employed in the subsequent synthesis of its derivatives, such as 1,3,4-oxadiazoles. For example, copper(II) oxide nanoparticles have been used as a reusable catalyst for the synthesis of 2-aryl-1,3,4-oxadiazoles from hydrazides and aryl halides. organic-chemistry.org Another approach involves a cationic Fe(III)/TEMPO-catalyzed oxidative cyclization of aroyl hydrazones to yield 2,5-disubstituted 1,3,4-oxadiazole (B1194373) derivatives. organic-chemistry.org These catalytic methods offer advantages in terms of efficiency, selectivity, and milder reaction conditions.

Microwave-Assisted Synthetic Protocols for Enhanced Yields and Efficiency

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. arabjchem.orgnih.gov This technology has been successfully applied to various steps in the synthesis of benzohydrazide derivatives.

For instance, the condensation of hydrazides with aromatic aldehydes to form Schiff bases, a key step in creating many heterocyclic derivatives, can be performed efficiently under microwave irradiation. arabjchem.orgvensel.orgresearchgate.net Researchers have reported synthesizing hydrazone derivatives from 2-propylquinoline-4-carbohydrazide (B4263686) and various aldehydes in 1-3 minutes with good to excellent yields using a microwave-assisted approach. arabjchem.org Similarly, the synthesis of 2-hydroxybenzohydrazide (B147611) derivatives has been achieved through a condensation reaction under microwave irradiation, resulting in yields of 68-81%. fip.org The cyclization of Schiff bases into 1,3,4-oxadiazoles using acetic anhydride (B1165640) can also be expedited using microwave heating. chemmethod.com

Optimization of Reaction Conditions and Isolation Techniques

Optimizing reaction conditions is crucial for maximizing yield and purity. Key parameters that are often adjusted include the choice of solvent, reaction temperature, time, and the nature of catalysts or reagents. For example, in the synthesis of 1,2,4-triazolo[4,3-a]pyridines from 2-hydrazinopyridines, various iodides were tested, with KI proving to be the most effective catalyst. researchgate.net

Isolation and purification are equally important. Common techniques include:

Filtration: The resulting solid product from a reaction is often collected by filtration.

Washing: The filtered precipitate is typically washed with cold solvents, such as water, ethanol, or ether, to remove impurities. nih.govchemmethod.com

Recrystallization: This is a standard method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool, whereupon the purified compound crystallizes out. Ethanol is a frequently used solvent for recrystallizing benzohydrazide derivatives. chemmethod.comimpactfactor.org

Thin Layer Chromatography (TLC): TLC is routinely used to monitor the progress of a reaction and to check the purity of the final product. rjptonline.org

Synthetic Pathways to Novel Heterocyclic Ring Systems Derived from this compound

This compound is an invaluable building block for synthesizing a wide range of heterocyclic compounds, including Schiff bases, oxadiazoles, and triazoles. nih.gov

Schiff Bases: The condensation reaction between the hydrazide group of this compound and various aldehydes or ketones is a common and straightforward method to produce Schiff bases (hydrazones). vensel.orgimpactfactor.orgmdpi.com This reaction is typically carried out by refluxing the reactants in a solvent like ethanol, sometimes with a few drops of glacial acetic acid as a catalyst. researchgate.netalayen.edu.iq

1,3,4-Oxadiazoles: These five-membered heterocycles can be synthesized from the benzohydrazide precursor through several routes. A common method involves the oxidative cyclization of N-acylhydrazones, which are formed by reacting the hydrazide with an aldehyde. openmedicinalchemistryjournal.comnih.gov Oxidizing agents like Dess–Martin periodinane (DMP) can facilitate this transformation under mild, metal-free conditions. openmedicinalchemistryjournal.com Another pathway involves reacting the hydrazide with carbon disulfide in the presence of potassium hydroxide (B78521) to form a dithiocarbazate salt, which is then cyclized with hydrazine hydrate to yield a thiol-substituted oxadiazole. researchgate.net

1,2,4-Triazoles: The synthesis of 1,2,4-triazole (B32235) derivatives often begins with the formation of a thiosemicarbazide (B42300) intermediate. This is achieved by reacting the benzohydrazide with an isothiocyanate. ekb.eg The resulting thiosemicarbazide can then be cyclized under basic conditions (e.g., using sodium hydroxide) to form the 1,2,4-triazole-3-thione ring. researchgate.net Alternatively, converting the hydrazide to an N-acylthiosemicarbazide and then cyclizing with reagents like phosphorus oxychloride can also yield triazole systems. frontiersin.org

Pyrazoles: Pyrazole derivatives can be synthesized from carbohydrazides by reaction with β-dicarbonyl compounds like 2,4-pentanedione (acetylacetone). ekb.egnih.govumich.edu The reaction involves a cyclocondensation, often catalyzed by an acid such as HCl, in a solvent like isopropanol (B130326) under reflux. nih.govchemmethod.com

The table below summarizes various synthetic transformations starting from benzohydrazide precursors.

Starting MaterialReagent(s)Product TypeRef.
BenzohydrazideAromatic AldehydeSchiff Base vensel.org
BenzohydrazideCarbon Disulfide, KOH1,3,4-Oxadiazole-2-thiol researchgate.net
BenzohydrazideIsothiocyanate, NaOH1,2,4-Triazole-3-thione researchgate.net
Carbohydrazide2,4-Pentanedione, HClPyrazole nih.gov
N-AcylhydrazoneDess–Martin Periodinane1,3,4-Oxadiazole openmedicinalchemistryjournal.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of a compound in solution.

One-Dimensional NMR Applications (¹H, ¹³C)

Should ¹H and ¹³C NMR spectra for this compound be available, they would provide critical information. The ¹H NMR spectrum would reveal the chemical environment of each proton, their multiplicity (singlet, doublet, triplet, etc.), and their integration values, corresponding to the number of protons. The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule, offering a map of the carbon skeleton.

Hypothetical ¹H NMR Data Table:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Expected dataExpected dataExpected dataExpected data

Hypothetical ¹³C NMR Data Table:

Chemical Shift (δ) ppmAssignment
Expected dataExpected data

Two-Dimensional NMR Correlational Studies

2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to establish connectivity between atoms. COSY spectra would show correlations between coupled protons, helping to piece together fragments of the molecule. HSQC spectra would correlate proton signals with the carbon atoms they are directly attached to, aiding in the definitive assignment of both ¹H and ¹³C signals.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretches of the hydrazide group, the C=O (amide) stretch of the pyrrolidinone ring, the C=O (hydrazide) stretch, and various C-N and aromatic C-H and C=C vibrations.

Hypothetical IR Data Table:

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
Expected dataExpected dataExpected data

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight of a compound and can offer structural clues based on its fragmentation pattern. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would reveal characteristic losses of parts of the molecule, which helps in confirming the structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

HRMS provides a highly accurate measurement of the molecular mass of the parent ion. This allows for the determination of the elemental formula of the compound, as the exact mass is unique to a specific combination of atoms. This technique is crucial for confirming the molecular formula of newly synthesized compounds.

Elemental Analysis for Compositional Verification

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the calculated theoretical values for the proposed molecular formula to verify its elemental composition.

Hypothetical Elemental Analysis Data Table:

ElementCalculated (%)Found (%)
CExpected dataExpected data
HExpected dataExpected data
NExpected dataExpected data

Without access to peer-reviewed, published experimental data for this compound, providing a detailed and accurate analysis as per the requested structure is not possible.

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. This method is crucial for understanding the binding mechanisms of this compound derivatives and identifying key interactions that contribute to their biological activity. Studies have focused on docking these derivatives into the active sites of various enzymes, particularly those involved in microbial pathogenesis, such as enoyl-ACP reductase (InhA) and dihydrofolate reductase (DHFR), which are key targets for antitubercular and antibacterial agents. nih.govnih.gov

Binding site analysis of this compound derivatives reveals critical interactions with amino acid residues within the target's active pocket. For instance, in docking studies against the InhA enzyme from Mycobacterium tuberculosis, derivatives have been shown to form multiple hydrogen bonds, which are essential for stable binding. journalgrid.com

Key interactions frequently observed include:

Hydrogen Bonding: The amide and carbonyl groups of the benzohydrazide scaffold are key participants in hydrogen bonding. For example, the carbonyl oxygen can act as a hydrogen bond acceptor, interacting with residues like TYR158. nih.gov Similarly, the amide (-NH) groups can serve as hydrogen bond donors, forming connections with residues such as GLY14. journalgrid.com

Hydrophobic Interactions: The pyrrolidinone and phenyl rings contribute to hydrophobic interactions with nonpolar residues in the binding site, further stabilizing the ligand-protein complex.

Specific Residue Interactions: Studies on related pyrrolyl benzohydrazide Schiff bases targeting the InhA enzyme (PDB: 4TZK) showed hydrogen bonding with residues like ALA22, SER94, and ILE21. journalgrid.com In other cases targeting DHFR, interactions with residues such as ARG60, ARG32, and GLN28 have been noted, mimicking the binding of known ligands. nih.gov

These detailed interaction profiles are instrumental in explaining the observed biological activity and provide a roadmap for designing modifications to the core structure to enhance binding and efficacy.

Docking simulations provide quantitative estimates of binding affinity, typically expressed as docking scores or binding energies. nih.gov These scores help in ranking and prioritizing compounds for synthesis and biological evaluation. Different scoring functions, such as the C-score (consensus score), are used to integrate various forces of interaction between the ligand and the receptor. nih.gov

For a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides, a related class of compounds, docking against the InhA enzyme yielded total scores ranging from 4.44 to 6.73. nih.gov These scores reflect the summary of all interaction forces. In addition to the total score, other metrics like the "Crash score" and "Polar score" provide further insights. A Crash score near zero is favorable, indicating no inappropriate penetration into the binding site, while the Polar score quantifies the contribution of polar interactions, such as hydrogen bonds. nih.gov

Compound ClassTarget EnzymeDocking Score RangeKey Interacting ResiduesReference
Pyrrolyl Benzohydrazide DerivativesEnoyl ACP Reductase (InhA)4.44 - 6.73 (C-score)TYR158, NAD300 nih.gov
Pyrrolyl Benzohydrazide Schiff BasesInhA (PDB: 4TZK)Not specifiedALA22, SER94, GLY14, ILE21 journalgrid.com
Pyrrolyl Benzohydrazide DerivativesDihydrofolate Reductase (DHFR)Not specifiedARG60, ARG32, GLN28 nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. uran.ua For this compound derivatives, QSAR models are developed to predict their therapeutic potential and to guide the design of new, more potent analogues. nih.gov

Both two-dimensional (2D) and three-dimensional (3D) QSAR studies have been performed on structurally related compounds. nih.gov These models rely on molecular descriptors that quantify various physicochemical properties, such as electronic, steric, and hydrophobic features.

2D-QSAR: These models use descriptors calculated from the 2D representation of the molecule. In a study on oxadiazole-ligated pyrrole (B145914) derivatives, a 2D-QSAR model developed using multiple linear regression (MLR) showed good statistical significance (r² = 0.9827, q² = 0.5754, pred_r² = 0.8392). nih.gov The model indicated that descriptors like the number of certain oxygen groups and rotatable bond count were influential for activity. nih.gov

3D-QSAR: These models, such as Comparative Molecular Field Analysis (CoMFA), consider the 3D structure of the molecules and the surrounding fields. mdpi.com They generate contour maps that visualize regions where modifications to the molecular structure would likely lead to an increase or decrease in biological activity. For example, a 3D-QSAR study might indicate that adding a bulky group in a specific region could enhance steric interactions and improve potency. nih.gov

The predictive power of a QSAR model is crucial for its utility in drug design. A robust model can effectively screen virtual libraries of compounds and identify those with a high probability of being active, thereby saving significant time and resources. unair.ac.id

QSAR Model TypeKey Findings/DescriptorsStatistical Validation ParametersReference
2D-QSAR (MLR)Descriptors like chiV3Cluster, T_O_O_5, and Rotatable Bond Count are important for activity.r² = 0.9827, q² = 0.5754, pred_r² = 0.8392 nih.gov
3D-QSAR (kNN-MFA)Identifies favorable electrostatic, steric, and hydrophobic regions around the pharmacophore.Statistically significant models developed for training and validation. nih.gov
2D-QSAR (MLR) on Benzylidene Hydrazine BenzamidesActivity correlates with Log S, rerank score, and MR (Molar Refractivity).r = 0.921, R² = 0.849, Q² = 0.61 unair.ac.id

Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. rsc.org For this compound and its derivatives, DFT calculations provide valuable information on their stability, electronic properties, and reactivity profiles. doi.org

Key parameters derived from DFT studies include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. nih.gov

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the energy gap) is an indicator of molecular stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive. doi.orgnih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for understanding how the molecule will interact with biological targets. mdpi.com

DFT studies on related benzohydrazide derivatives have shown that negative values for both HOMO and LUMO energies indicate that the ligands are energetically stable, which is an essential property for forming a stable complex with a protein target. doi.orgnih.gov These theoretical calculations often show excellent agreement with experimental data from techniques like X-ray crystallography, thereby validating the computational models. rsc.orgmdpi.com

Pharmacophore Modeling and Virtual Screening Approaches

A pharmacophore is an abstract representation of the steric and electronic features that are necessary for a molecule to interact with a specific biological target. dovepress.com Pharmacophore modeling for this compound derivatives involves identifying the common chemical features shared by a set of active compounds. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. d-nb.info

Once a pharmacophore model is generated, it can be used as a 3D query to search large compound databases in a process called virtual screening. dovepress.comd-nb.info This approach is highly effective for identifying novel scaffolds that possess the necessary features for biological activity but may be structurally distinct from the original compounds—a strategy known as scaffold hopping. nih.gov

The process generally involves:

Model Generation: Based on a set of active ligands (ligand-based) or the structure of the target's binding site (structure-based). d-nb.info

Database Screening: The pharmacophore model is used to filter large chemical libraries, retaining only those molecules that match the pharmacophoric features.

Hit Identification: The resulting "hits" are then subjected to further analysis, such as molecular docking, to refine the selection before they are prioritized for chemical synthesis and biological testing. nih.gov

This approach has been successfully applied to discover inhibitors for various targets by identifying novel compounds that fit a predefined set of interaction points. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational changes of the complex over time. strath.ac.uk For derivatives of this compound, MD simulations are performed on the best-docked poses to validate the binding mode and evaluate the stability of the interactions. nih.govnih.gov

A typical MD simulation runs for a duration of nanoseconds (e.g., 100 ns) and tracks the movements of all atoms in the system. nih.gov The analysis of the simulation trajectory can reveal:

Stability of the Complex: By calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over time. Minor fluctuations in RMSD indicate a stable binding complex. nih.gov

Persistence of Interactions: MD simulations can confirm whether the key hydrogen bonds and hydrophobic interactions predicted by docking are maintained throughout the simulation. rsc.org

Binding Free Energy: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) can be applied to the MD trajectory to calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone. nih.gov

MD simulations provide a higher level of confidence in the predicted binding mode and are a critical step in computational drug design before committing to extensive experimental work. nih.gov

Structure Activity Relationship Sar Studies of 4 2 Oxopyrrolidin 1 Yl Benzohydrazide Derivatives

Impact of Substituent Modifications on Biological Activity Profiles

The biological activity of 4-(2-Oxopyrrolidin-1-yl)benzohydrazide derivatives is highly sensitive to the nature and position of substituents on the molecule. Strategic modifications of these substituents have been a key approach in optimizing their therapeutic potential.

Influence of Aromatic and Heterocyclic Substituents

The introduction of various aromatic and heterocyclic moieties to the benzohydrazide (B10538) scaffold has a profound impact on biological activity, particularly in the development of antimicrobial agents. Studies on analogous structures, such as N1-[2-(substitutedphenylamino)acetyl]-4-(1H-pyrrol-1-yl)-benzohydrazide derivatives, have demonstrated that the type of aromatic amine substituent is a key determinant of antibacterial and antitubercular efficacy. researchgate.net For instance, derivatives featuring specific substitutions on the phenylamino (B1219803) ring exhibit enhanced potency. researchgate.net

In a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides, the substitution pattern on the acetyl group was critical for activity against Mycobacterium tuberculosis and other bacteria. nih.gov Compounds with certain substitutions demonstrated potent activity, with Minimum Inhibitory Concentration (MIC) values as low as 0.8 µg/mL. nih.gov The presence of heterocyclic rings, such as pyrrole (B145914), is believed to contribute favorably to interactions with biological targets like enzymes and receptors, offering opportunities for further scaffold modification to achieve optimal activity. nih.gov

Similarly, the conversion of the hydrazide moiety into heterocyclic structures like 1,3,4-oxadiazoles results in compounds with a broad spectrum of pharmacological activities, including antibacterial, antifungal, and anti-inflammatory properties. nih.govijper.org The nature of the substituent at the 5-position of the oxadiazole ring plays a significant role in defining the specific biological effects. nih.gov

The following table summarizes the antitubercular activity of selected 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazide analogs, illustrating the impact of different substituents.

Compound IDSubstituent GroupAntitubercular Activity (MIC in µg/mL)
5f 4-Fluorophenyl1.6
5i 4-Nitrophenyl1.6
5j 4-Aminophenyl1.6
5k 4-Hydroxyphenyl0.8
5n 3,4,5-Trimethoxyphenyl1.6

Data sourced from a study on 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide derivatives, which serve as structural analogs. nih.gov

Effects of Electron-Donating and Electron-Withdrawing Groups

The electronic properties of substituents significantly influence the biological activity of benzohydrazide derivatives. The presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the aromatic rings can alter the molecule's polarity, acidity, and ability to interact with target sites. otterbein.edunih.gov

In a study of analogous arylcyclopropylamines as enzyme inhibitors, it was found that EDGs (e.g., -CH₃, -OCH₃) on the phenyl ring increased the inhibitory potency, whereas EWGs (e.g., -F, -Cl, -CF₃) decreased it. nih.gov This effect is attributed to changes in the basicity and nucleophilicity of the molecule, which can affect its interaction with the enzyme's active site. nih.gov EWGs tend to increase the acidity of the parent molecule, making certain positions more susceptible to nucleophilic attack, which can be a crucial step in either synthesis or biological mechanism of action. otterbein.edu

Electronic GroupExample SubstituentGeneral Effect on Benzoic Acid MoietyPotential Impact on Biological Activity
Electron-Donating (EDG) -OCH₃ (Methoxy), -CH₃ (Methyl)Destabilizes conjugate base, decreases acidity.Can increase potency by enhancing nucleophilicity or basicity for specific target interactions. nih.gov
Electron-Withdrawing (EWG) -Cl (Chloro), -NO₂ (Nitro), -F (Fluoro)Stabilizes conjugate base, increases acidity. otterbein.eduCan decrease potency in some cases nih.gov or enhance it in others by polarizing bonds for reactivity. nih.govotterbein.edu

Stereochemical Influence on the Biological Activity of this compound Analogs

Stereochemistry plays a pivotal role in the action of chiral drugs, affecting their binding to targets, metabolic pathways, and cellular uptake. nih.gov For chiral analogs of this compound, the spatial arrangement of atoms is expected to be a critical determinant of biological activity.

Research on nature-inspired compounds has shown that often only one specific stereoisomer exhibits significant biological effects. nih.gov For instance, in a study of 3-Br-acivicin isomers, only those with the natural (5S, αS) configuration displayed significant antiplasmodial activity. This stereoselectivity was attributed to the compound's uptake being mediated by a specific L-amino acid transport system. nih.gov While molecular modeling indicated that stereochemistry had a variable effect on direct target binding for different derivatives, it consistently led to major differences in whole-cell antimalarial activity, underscoring the importance of stereospecific transport. nih.gov These findings suggest that for chiral derivatives of this compound, a similar stereoselective uptake or target interaction could be responsible for observed differences in the potency of various isomers.

Core Scaffold Modifications and Their Biological Implications

Alterations to the fundamental scaffold of this compound have led to the development of new classes of compounds with distinct and often enhanced biological activities. Modifications have targeted both the 2-oxopyrrolidin ring and the benzohydrazide moiety.

Replacing the 2-oxopyrrolidin ring with a 2,5-dimethyl-1H-pyrrol group has proven to be a successful strategy for creating potent antibacterial and antitubercular agents. nih.gov This modification, which changes the lactam (cyclic amide) of the original scaffold to a pyrrole ring, leverages the favorable electronic properties of the pyrrole structure for better interaction with enzymes and receptors. nih.gov The resulting 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide serves as a key intermediate for a new series of inhibitors targeting enzymes like dihydrofolate reductase (DHFR) and enoyl-ACP reductase, which are crucial for bacterial survival. nih.gov

The benzohydrazide portion of the molecule is also a versatile functional group for scaffold modification. It can be readily cyclized to form various five-membered heterocycles, most notably 1,3,4-oxadiazoles. nih.govijper.org This transformation converts the linear hydrazide linker into a rigid, aromatic oxadiazole ring, which acts as a new pharmacophoric core. This new scaffold is associated with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects, demonstrating how a single modification to the core structure can unlock entirely new therapeutic possibilities. nih.govijper.org

Relationship between Molecular Topology and Biological Response

Molecular docking studies on analogous pyrrolyl benzohydrazide derivatives have provided significant insights into this relationship. nih.govresearchgate.net These computational analyses show how the synthesized compounds fit into the active sites of target enzymes like DHFR and enoyl-ACP reductase. nih.gov The results reveal that potent inhibitors are those whose molecular topology allows for specific, high-affinity interactions, such as hydrogen bonds, with key amino acid residues within the enzyme's binding pocket. nih.govnih.gov For example, docking studies confirmed that active compounds mimicked the binding mode of known ligands, validating their mechanism of action. nih.gov

Therefore, the biological activity of these derivatives is not merely a function of isolated chemical features but a holistic consequence of their entire molecular topology. The arrangement of aromatic rings, the flexibility of linkers, and the positioning of hydrogen bond donors and acceptors all contribute to the molecule's ability to achieve a conformation that is complementary to its biological target, ultimately dictating its efficacy.

Biological Activity Research and Mechanistic Investigations of 4 2 Oxopyrrolidin 1 Yl Benzohydrazide Derivatives in Vitro Focus

Antimicrobial Activity Research

The emergence of multidrug-resistant microbial strains necessitates the discovery of novel antimicrobial agents. Derivatives of 4-(2-Oxopyrrolidin-1-yl)benzohydrazide have been synthesized and evaluated for their efficacy against a range of pathogenic microorganisms.

In Vitro Antibacterial Efficacy Studies Against Pathogenic Strains

While broad research into hydrazide derivatives has shown antibacterial potential, specific studies on this compound derivatives are still emerging. However, research on structurally similar compounds provides valuable insights. For instance, a study on 1-(4-substituted phenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives, which share the oxopyrrolidine ring, demonstrated that these compounds are potential candidates to address antibiotic resistance. Preliminary evaluations of these related compounds were conducted against Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. lmaleidykla.lt

Another study on 5-oxopyrrolidine derivatives revealed that certain compounds in this class exhibit selective and promising antimicrobial activity against Gram-positive pathogens, including multidrug-resistant Staphylococcus aureus. nih.gov Specifically, one derivative demonstrated activity against S. aureus with a Minimum Inhibitory Concentration (MIC) of 2 µg/mL, while showing no activity against Gram-negative pathogens at concentrations up to 64 µg/mL. nih.govsemanticscholar.org This suggests that the 5-oxopyrrolidine scaffold may be a key contributor to Gram-positive antibacterial action.

Interactive Table: Antibacterial Activity of Structurally Related 5-Oxopyrrolidine Derivatives

Compound ID Bacterial Strain MIC (µg/mL) Reference
Derivative 21 Staphylococcus aureus TCH 1516 (USA 300) 2 nih.govsemanticscholar.org

| Derivatives 2, 4-22 | Gram-negative pathogens | >64 | nih.govsemanticscholar.org |

Antitubercular Activity Research Against Mycobacterium tuberculosis

Hydrazide-containing compounds have historically played a crucial role in the treatment of tuberculosis, with isoniazid (B1672263) being a prime example. Consequently, novel benzohydrazide (B10538) derivatives are frequently investigated for their antimycobacterial properties. Research on hydrazide derivatives containing a 1,3,4-oxadiazole (B1194373) core has identified compounds with significant activity against Mycobacterium tuberculosis H37Rv, with MIC values as low as 8 μg/mL. nih.gov Some of these derivatives also showed efficacy against pyrazinamide-resistant strains with MIC values of 4 µg/mL. nih.gov

While direct data on this compound derivatives is limited, studies on other benzimidazole derivatives have shown promise. For example, one benzimidazolium salt exhibited antituberculosis activity against M. tuberculosis H37Rv with an MIC value of 2 μg/mL. nih.gov These findings on related hydrazide and heterocyclic compounds underscore the potential of the broader chemical class and encourage further investigation into the specific antitubercular activity of this compound derivatives.

In Vitro Antifungal Activity Evaluations

The antifungal activity of benzohydrazide derivatives has been an area of active investigation. Studies on new benzohydrazide derivatives containing a 4-aminoquinazoline moiety have shown extraordinary in vitro fungicidal activities against a panel of agricultural phytopathogenic fungi. For instance, some of these compounds exhibited half-maximal effective concentration (EC50) values as low as 0.40 μg/mL against Colletotrichum gloeosporioides. nih.gov Another study on 1,3,4-oxadiazole derivatives reported compounds with potent antifungal effects against various Candida strains, with MIC50 values ranging from 0.78 to 3.12 µg/mL. mdpi.com

Although these studies were not conducted on this compound itself, the promising antifungal activity of the broader benzohydrazide class suggests that derivatives of this specific scaffold may also possess valuable antifungal properties worthy of future investigation.

Anticancer Activity Research

The development of novel anticancer agents remains a critical goal in medicinal chemistry. Derivatives of this compound have been explored for their potential to inhibit cancer cell growth and induce apoptosis.

In Vitro Cytotoxicity Assays in Cancer Cell Lines

The cytotoxic effects of various benzohydrazide derivatives have been evaluated against a range of human cancer cell lines. In a study focused on repurposing antitubercular compounds, pyrrolyl benzohydrazide derivatives, which are structurally analogous to the this compound series, were tested for their anticancer activity. psecommunity.org Two such compounds, C8 and C18, demonstrated significant inhibitory activities against A549 (lung carcinoma) cells with IC50 values of 9.54 µM and 10.38 µM, respectively. psecommunity.orgresearchgate.net

Similarly, studies on other 5-oxopyrrolidine derivatives have demonstrated potent anticancer activity against A549 cells. nih.gov Furthermore, a series of substituted N′-(2-oxoindolin-3-ylidene)benzohydrazides showed high potency, with one compound exhibiting a GI50 value of 0.056 μM in HCT116 (colon carcinoma) cells. nih.govnih.gov Another benzimidazole derivative was found to have high cytotoxic effects against HepG2 (liver carcinoma) and A549 cancer cell lines, with IC50 values of 15.58 µM and 15.80 µM, respectively. jksus.org

Interactive Table: In Vitro Cytotoxicity of Structurally Related Benzohydrazide and Pyrrolidinone Derivatives

Compound ID Cancer Cell Line IC50/GI50 (µM) Reference
Pyrrolyl Benzohydrazide C8 A549 (Lung) 9.54 psecommunity.orgresearchgate.net
Pyrrolyl Benzohydrazide C18 A549 (Lung) 10.38 psecommunity.orgresearchgate.net
Benzimidazole Derivative se-182 HepG2 (Liver) 15.58 jksus.org
Benzimidazole Derivative se-182 A549 (Lung) 15.80 jksus.org

| Substituted Benzohydrazide 3g | HCT116 (Colon) | 0.056 | nih.govnih.gov |

Mechanisms of Apoptosis Induction in Cancer Cells

Understanding the mechanism by which a compound induces cancer cell death is crucial for its development as a therapeutic agent. Apoptosis, or programmed cell death, is a key target for many anticancer drugs. Research into substituted N′-(2-oxoindolin-3-ylidene)benzohydrazides has identified these compounds as potent inducers of apoptosis. nih.govnih.gov Their activity was confirmed using a cell- and caspase-based high-throughput screening assay, indicating that they function, at least in part, by activating the caspase cascade, a central component of the apoptotic pathway. nih.gov

Further mechanistic studies on related benzoxazole derivatives have shown that potent anticancer compounds can induce apoptosis by increasing the levels of pro-apoptotic proteins like Bax and caspase-3, while decreasing the levels of the anti-apoptotic protein Bcl-2. researchgate.net Similarly, a study on pyrrolyl benzohydrazide derivatives found that the lead compound induced significant cell cycle arrest at the G2/M phase and a substantial increase in the percentage of apoptotic A549 cells. psecommunity.org These findings suggest that the induction of apoptosis via modulation of key regulatory proteins and caspases is a likely mechanism of action for cytotoxic benzohydrazide derivatives.

Cell Cycle Modulation Investigations in Cancer Models

Recent studies have explored the potential of this compound derivatives as anticancer agents by investigating their impact on cell cycle progression in various cancer cell lines. A notable study focused on a series of pyrrolyl benzohydrazide derivatives, initially developed as anti-tubercular agents, for their anticancer properties. psecommunity.org

One of the most potent derivatives, N'-(4-(1H-pyrrol-1-yl)benzoyl)-3-chlorobenzohydrazide (C8), was subjected to detailed cell cycle analysis in A549 lung cancer cells. psecommunity.org The investigation revealed that compound C8 induced a significant cell cycle arrest at the G2/M phase. psecommunity.org Furthermore, apoptosis assays demonstrated a substantial increase in the percentage of apoptotic A549 cells, rising from 6.27% to 60.52% following treatment with C8. psecommunity.org These findings suggest that the anticancer activity of this derivative is mediated, at least in part, through the disruption of the cell cycle and the induction of programmed cell death.

Another study on a novel 4-methylbenzoylhydrazide platinum(II) complex also demonstrated significant cell cycle regulation. This complex was found to inhibit the proliferation of MCF-7 breast cancer cells by arresting the cell cycle at the G2 phase, with the proportion of cells in the G2 phase reaching as high as 49.47%. mdpi.com

Similarly, investigations into oxamide-hydrazone hybrid derivatives have shown that certain compounds can cause cell death in MDA-MB-231 breast cancer cells through G1/S cell cycle arrest at higher concentrations. mui.ac.ir While not direct derivatives of this compound, these studies on related hydrazide and hydrazone structures provide a broader context for the potential of this chemical class to modulate the cell cycle in cancer cells.

The table below summarizes the cell cycle modulation effects of a representative 4-(1H-pyrrol-1-yl)benzohydrazide derivative.

Table 1: Cell Cycle Modulation by a Pyrrolyl Benzohydrazide Derivative

Compound Cell Line Effect Key Findings
N'-(4-(1H-pyrrol-1-yl)benzoyl)-3-chlorobenzohydrazide (C8) A549 (Lung Cancer) G2/M Phase Arrest Significant increase in the percentage of apoptotic cells. psecommunity.org

Enzyme Inhibition Studies and Target Identification

Derivatives of this compound have been the subject of numerous studies to identify their specific molecular targets and elucidate their mechanisms of enzyme inhibition.

A significant area of research has been the investigation of these derivatives as inhibitors of Enoyl-ACP Reductase (InhA), a crucial enzyme in the fatty acid synthase-II (FAS-II) pathway of Mycobacterium tuberculosis. nih.govnih.gov The inhibition of InhA disrupts the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. nih.gov

Several studies have synthesized and evaluated novel series of pyrrolyl benzohydrazides for their InhA inhibitory activity. nih.gov Molecular docking studies have been employed to predict the binding interactions of these compounds within the active site of the InhA enzyme. nih.govresearchgate.net These computational analyses have revealed that some derivatives can fit well within the binding pocket of InhA, forming hydrogen bonding interactions with key amino acid residues such as Tyr158 and Thr196, as well as the cofactor NAD+. nih.govphyschemres.org

For instance, a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides demonstrated appreciable action against the InhA enzyme. nih.gov The binding interactions of these compounds with the enoyl ACP reductase active sites were confirmed through molecular docking, highlighting their potential as therapeutic agents. nih.gov

The table below presents data on the InhA inhibitory activity of selected pyrrole (B145914) derivatives.

Table 2: Enoyl-ACP Reductase (InhA) Inhibition by Pyrrole Derivatives

Compound Series Key Findings
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl) benzohydrazides Exhibited appreciable inhibitory action against the InhA enzyme. nih.gov
Pyrrolyl benzohydrazides Showed moderate inhibition activities against InhA, with specific compounds forming H-bonds with Tyr158, Thr196, and NAD+. nih.gov

In addition to InhA, Dihydrofolate Reductase (DHFR) has been identified as another key target for this compound derivatives. DHFR is an essential enzyme involved in the synthesis of nucleic acids and amino acids, making it a critical target for antimicrobial and anticancer therapies. nih.govwikipedia.org

Research has shown that some of these derivatives can act as dual inhibitors, targeting both InhA and DHFR. nih.govmdpi.com A study on 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides revealed that the majority of the synthesized molecules exhibited significant inhibitory action against both DHFR and enoyl ACP reductase enzymes. nih.govmdpi.com Molecular docking studies further supported these findings, showing binding interactions with the active sites of both enzymes. nih.govmdpi.com This dual-targeting capability suggests that these compounds could have broad-spectrum antimicrobial activity.

The table below summarizes the dual inhibitory activity of a series of pyrrole derivatives.

Table 3: Dual Inhibition of InhA and DHFR by Pyrrole Derivatives

Compound Series Target Enzymes Key Findings
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl) benzohydrazides InhA and DHFR Demonstrated appreciable inhibitory action against both enzymes, with binding confirmed by molecular docking. nih.govmdpi.com

The interaction of this compound derivatives with cyclooxygenase (COX) enzymes, COX-1 and COX-2, has also been an area of investigation. These enzymes are key to the inflammatory pathway, and their inhibition is the mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov COX-1 is constitutively expressed in many tissues, while COX-2 is induced during inflammation. nih.gov

Studies on various heterocyclic compounds have shown selective inhibition of COX-2 over COX-1, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective NSAIDs. researchgate.netnih.gov While direct studies on this compound derivatives are limited in the provided search results, the broader class of hydrazone and benzohydrazide derivatives has been explored for COX inhibitory activity. For example, some hydrazone derivatives have been investigated for their anticancer mechanisms through selective COX-2 inhibition. nih.gov

The development of selective COX-2 inhibitors is an active area of research, and the structural features of this compound could serve as a scaffold for designing novel COX inhibitors.

Antioxidant Activity Investigations

Several studies have investigated the antioxidant potential of this compound and its derivatives. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals. targetmol.com

One study synthesized a series of 2,5-disubstituted-1,3,4-oxadiazole derivatives from benzohydrazide and screened them for their radical scavenging antioxidant activities using DPPH, FRAP, and TAC assays. researchgate.net The results indicated that most of the synthesized derivatives exhibited excellent antioxidant activity, with some showing a higher percentage of inhibition than the standard antioxidant BHT. researchgate.net

Another study on 4,5-dimethoxy-2-nitrobenzohydrazide derivatives also reported potent antioxidant properties in the oxygen radical absorbance capacity (ORAC) assay. nih.gov Several of these derivatives displayed antioxidant values that were comparable to or more potent than the comparator molecules, ascorbic acid and resveratrol. nih.gov

The table below presents the antioxidant activity of selected benzohydrazide derivatives.

Table 4: Antioxidant Activity of Benzohydrazide Derivatives

Compound Series Assay(s) Key Findings
2,5-disubstituted-1,3,4-oxadiazole derivatives DPPH, FRAP, TAC Most derivatives showed excellent antioxidant activity, with some outperforming BHT. researchgate.net
4,5-dimethoxy-2-nitrobenzohydrazide derivatives ORAC Several derivatives exhibited potent antioxidant properties, comparable to or better than ascorbic acid and resveratrol. nih.gov

Receptor Binding Profiling and Selectivity Studies

Information regarding the specific receptor binding profiles and selectivity studies of this compound derivatives is not extensively detailed in the provided search results. However, the enzyme inhibition studies against InhA and DHFR inherently provide insights into the selectivity of these compounds for their respective targets. The ability of some derivatives to act as dual inhibitors of both enzymes suggests a broader spectrum of activity, while the structural modifications on the benzohydrazide scaffold can be tuned to achieve greater selectivity for a particular enzyme. nih.govmdpi.com

Further research is required to comprehensively map the receptor binding profiles of these derivatives across a wider range of biological targets to fully understand their pharmacological effects and potential off-target interactions.

Future Research Directions and Translational Perspectives Excluding Clinical Trials

Development of Novel Synthetic Methodologies

The synthesis of benzohydrazide (B10538) derivatives has traditionally involved conventional heating methods. For instance, the reaction of a methyl benzoate (B1203000) precursor with hydrazine (B178648) hydrate (B1144303) is often conducted under reflux for several hours. thepharmajournal.com However, modern synthetic chemistry offers more efficient alternatives. Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times from hours to mere minutes and often improving yields. thepharmajournal.com

Future efforts in synthetic methodology could focus on:

Green Chemistry Approaches: Developing synthetic routes that utilize more environmentally benign solvents and reagents, minimizing waste and energy consumption.

Flow Chemistry: Implementing continuous flow synthesis systems could enable better control over reaction parameters (temperature, pressure, reaction time), leading to higher purity, improved scalability, and enhanced safety for the production of 4-(2-Oxopyrrolidin-1-yl)benzohydrazide libraries.

A comparative overview of synthetic methods highlights the potential for process optimization.

MethodTypical Reaction TimeKey AdvantagesReference
Conventional Reflux2+ hoursWell-established, simple setup thepharmajournal.com
Microwave Irradiation2-3 minutesRapid heating, increased reaction rates, higher yields thepharmajournal.com
Multi-step SynthesisVariesAllows for complex modifications and derivatization nih.govnih.gov

Advanced Computational Design and Lead Optimization Strategies

Computational chemistry plays a pivotal role in modern drug discovery, enabling the rational design and optimization of lead compounds. For derivatives of this compound, in silico techniques have been instrumental in elucidating potential mechanisms of action and predicting biological activity. nih.govconnectjournals.com

Key computational strategies for future research include:

Molecular Docking: This technique is used to predict the binding orientation of a ligand to its target protein. Studies on related pyrrole-containing benzohydrazides have used docking to model interactions with enzymes like enoyl ACP reductase (InhA) and dihydrofolate reductase (DHFR), crucial targets in Mycobacterium tuberculosis. nih.govresearchgate.net Future studies can expand this to other potential targets to understand the polypharmacology of this scaffold.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methodologies like Comparative Molecular Field Analysis (CoMFA) can be employed to correlate the physicochemical properties of a series of analogs with their biological activities. researchgate.net This allows for the identification of key structural features that govern potency and can guide the design of new, more active compounds. nih.gov

Free Energy Perturbation (FEP): For lead optimization, FEP calculations offer a highly accurate method for predicting the change in binding affinity resulting from small structural modifications. nih.gov This can be used for systematic "scans," such as evaluating the impact of adding different substituents (e.g., halogens) to various positions on the aromatic rings or performing "heterocycle scans" to identify the optimal ring systems for target engagement. nih.gov

ADMET Prediction: In silico models that predict Absorption, Distribution, Metabolism, Elimination, and Toxicity (ADMET) properties are essential for early-stage drug development. connectjournals.com Applying these models can help prioritize compounds with favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures.

Exploration of Additional Biological Targets and Pathways

While the primary focus for many benzohydrazide derivatives has been on their antibacterial and antitubercular properties, the core structure represents a "privileged scaffold" with the potential to interact with a wide range of biological targets. thepharmajournal.comnih.gov

Future investigations should aim to explore a broader therapeutic landscape:

Antitubercular Targets: Beyond InhA and DHFR, which are known targets for some pyrrole-based analogs, other essential mycobacterial pathways should be investigated. nih.govconnectjournals.comresearchgate.net

Anticancer Activity: Certain 5-oxopyrrolidine and benzohydrazide derivatives have demonstrated cytotoxic effects against human cancer cell lines, such as lung carcinoma (A549) and colon cancer (HCT 116) cells. thepharmajournal.comnih.gov The mechanisms underlying this activity remain largely unexplored and warrant further investigation.

Enzyme Inhibition: Analogs have shown potent inhibitory activity against enzymes like α-glucosidase, suggesting a potential application in managing type 2 diabetes. nih.gov Screening against other metabolic enzymes could reveal new therapeutic uses.

Antimicrobial Mechanisms: Structurally related N-(1,3,4-oxadiazol-2-yl)benzamides have been shown to inhibit diverse bacterial pathways, including trans-translation and lipoteichoic acid biosynthesis. nih.gov Exploring whether this compound derivatives share these or other novel antimicrobial mechanisms could be a fruitful area of research.

Potential Biological Target/ActivityTherapeutic AreaSupporting Evidence for Related ScaffoldsReference(s)
Enoyl ACP Reductase (InhA)TuberculosisMolecular docking and in vitro inhibition nih.govresearchgate.netresearchgate.net
Dihydrofolate Reductase (DHFR)Tuberculosis, CancerMolecular docking and in vitro inhibition nih.govresearchgate.net
α-GlucosidaseDiabetesIn vitro enzyme inhibition nih.gov
CytotoxicityCancerActivity against A549 and HCT 116 cell lines thepharmajournal.comnih.gov
General AntibacterialInfectious DiseaseActivity against Gram-positive and Gram-negative bacteria researchgate.netnih.gov

Combinatorial Chemistry Approaches for Diversified Libraries

To efficiently explore the vast chemical space around the this compound core, combinatorial chemistry offers a powerful strategy. By systematically combining a set of diverse building blocks, large libraries of related compounds can be rapidly synthesized and screened for biological activity.

The "split synthesis" method, often performed on a solid-phase polymer support, is particularly well-suited for this purpose. nih.gov In this approach, a starting material on resin beads is split into multiple portions, each reacting with a different chemical building block. The portions are then recombined, mixed, and split again for the next reaction cycle. This process allows for the exponential generation of a library where each bead theoretically contains a single, unique compound.

Future applications of this approach could involve:

Encoded Libraries: By associating each compound with an oligomeric "tag" that records its specific synthetic history, active compounds can be identified from a large pool by simply decoding the tag of the "hit" beads. nih.gov

Diversity-Oriented Synthesis: Creating libraries with high structural diversity by varying the core scaffold itself, in addition to the peripheral substituents. This can lead to the discovery of compounds with entirely new biological activities.

Investigation into Mechanisms of Resistance and Overcoming Challenges

The rise of antimicrobial resistance is a global health crisis, making it imperative to not only discover new antibiotics but also to understand and overcome potential resistance mechanisms. While specific resistance mechanisms to this compound have not been detailed, research into related chemical classes provides valuable insights.

For example, studies on certain halogenated N-(1,3,4-oxadiazol-2-yl)benzamides have shown a low propensity for the development of resistance in methicillin-resistant Staphylococcus aureus (MRSA) over a 30-day period. nih.gov This is a highly desirable characteristic for any new antimicrobial agent.

Future research in this area should focus on:

Resistance Induction Studies: Systematically exposing target pathogens (e.g., M. tuberculosis, MRSA) to sub-lethal concentrations of lead compounds to select for resistant mutants.

Genomic and Proteomic Analysis: Sequencing the genomes of resistant mutants to identify mutations in potential target genes or efflux pumps. Proteomic analysis can reveal changes in protein expression that contribute to the resistant phenotype.

Target Modification: Investigating whether resistance arises from mutations in the primary biological target that reduce drug binding.

Efflux Pump Inhibition: Assessing whether the compounds are substrates for known bacterial efflux pumps and exploring combination strategies with efflux pump inhibitors to restore or enhance activity.

By proactively investigating these resistance mechanisms, researchers can better design next-generation compounds that are less susceptible to resistance and possess greater long-term clinical potential.

Q & A

Q. Key Considerations :

  • Use anhydrous conditions to avoid hydrolysis side reactions.
  • Optimize reaction time and temperature to maximize yield (typically 65–85% for hydrazides) .

How can researchers characterize the structural integrity of this compound and its derivatives?

Basic Research Question
A combination of spectroscopic and crystallographic methods is essential:

  • 1H/13C NMR : Confirm the presence of the pyrrolidinone ring (δ ~2.5–3.5 ppm for CH₂ groups) and hydrazide NH protons (δ ~9–10 ppm) .
  • IR Spectroscopy : Identify characteristic bands for C=O (1640–1680 cm⁻¹) and N–H (3150–3300 cm⁻¹) .
  • X-ray Crystallography : Use SHELXL for refinement to resolve bond lengths/angles and confirm puckering in the pyrrolidinone ring (amplitude parameters: q₂, q₃) .

Advanced Tip : For ambiguous NMR signals, employ 2D techniques (COSY, HSQC) to assign overlapping proton environments .

What biological activities have been reported for this compound derivatives, and how do structural modifications affect potency?

Advanced Research Question

  • Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., –CF₃, –NO₂) show enhanced activity against Mycobacterium tuberculosis (MIC: 4–16 µM) .
  • Kinase Inhibition : Hydrazones with heterocyclic substituents (e.g., fluorobenzo[d]thiazole) exhibit IC₅₀ values <1 µM against tyrosine kinases due to improved π-π stacking .
  • Cytotoxicity : Schiff base derivatives demonstrate selectivity against HeLa and MDA-MB-231 cell lines (IC₅₀: 8–12 µM) via apoptosis induction .

Q. Structure-Activity Relationship (SAR) :

  • Pyrrolidinone Modification : Bulky substituents at the 2-oxo position reduce membrane permeability.
  • Hydrazone Aryl Groups : Electron-deficient aromatic rings enhance target binding through hydrophobic interactions .

How can researchers resolve discrepancies in reported biological activity data for this compound class?

Advanced Research Question
Discrepancies often arise from:

  • Assay Variability : Standardize protocols (e.g., broth microdilution for MICs, MTT for cytotoxicity) .
  • Structural Confirmation : Re-characterize compounds from conflicting studies to rule out degradation or isomerism (e.g., E/Z hydrazone isomers) .
  • Statistical Analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity trends .

Case Study : A 2025 study found conflicting MICs for 4-fluoro derivatives; reinvestigation revealed uncontrolled pH in media altered protonation states of the hydrazide .

What computational methods are effective in predicting the binding modes of this compound derivatives?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina or Glide to model interactions with kinase ATP-binding pockets (e.g., EGFR). Focus on hydrogen bonding with hinge-region residues (e.g., Met793) .
  • QSAR Modeling : Apply CoMFA/CoMSIA to predict activity based on steric, electrostatic, and hydrophobic descriptors .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to identify critical binding motifs .

Validation : Cross-check computational results with mutagenesis studies (e.g., alanine scanning for key residues) .

What challenges arise in crystallographic analysis of this compound derivatives, and how are they addressed?

Advanced Research Question

  • Disorder in Pyrrolidinone Rings : Use SHELXL’s PART instruction to refine disordered atoms. Apply restraints to bond distances/angles .
  • Twinning : For twinned crystals (common in hydrazones), employ TWIN/BASF commands in SHELXL and validate with Hooft parameters .
  • Weak Diffraction : Optimize crystal growth via vapor diffusion with DMF/water mixtures to improve crystal size and quality .

Case Study : A 2024 study resolved severe twinning in a Schiff base derivative by reprocessing data with the CELL_NOW algorithm in SAINT .

How do solvent and pH conditions influence the stability of this compound during biological assays?

Advanced Research Question

  • pH-Dependent Degradation : The hydrazide bond hydrolyzes rapidly at pH <3 or >10. Use buffered solutions (pH 6–8) for in vitro assays .
  • Solvent Effects : DMSO stock solutions (>1% v/v) induce precipitation in aqueous media. Pre-dissolve compounds in ethanol/PBS mixtures .
  • Light Sensitivity : Hydrazones undergo E/Z isomerization under UV light. Store solutions in amber vials .

What strategies improve the bioavailability of this compound derivatives?

Advanced Research Question

  • Prodrug Design : Convert hydrazides to methyl esters (hydrolyzed in vivo by esterases) .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles to enhance solubility and prolong half-life (e.g., 24-hour release profiles) .
  • LogP Optimization : Introduce polar groups (e.g., –SO₂NH₂) to reduce LogP from ~2.5 to <1.5, improving aqueous solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.